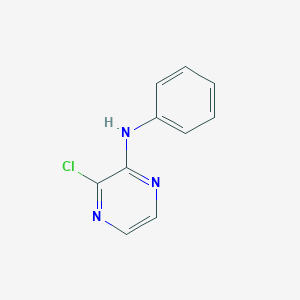

3-chloro-N-phenylpyrazin-2-amine

Description

3-Chloro-N-phenylpyrazin-2-amine is a pyrazine derivative characterized by a chlorine atom at position 3, an amine group at position 2, and a phenyl substituent on the amine nitrogen. Its molecular formula is C₁₀H₉ClN₃, with a molecular weight of 206.65 g/mol.

Properties

Molecular Formula |

C10H8ClN3 |

|---|---|

Molecular Weight |

205.64 g/mol |

IUPAC Name |

3-chloro-N-phenylpyrazin-2-amine |

InChI |

InChI=1S/C10H8ClN3/c11-9-10(13-7-6-12-9)14-8-4-2-1-3-5-8/h1-7H,(H,13,14) |

InChI Key |

QEORHYXDOJMCEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CN=C2Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-chloro-N-phenylpyrazin-2-amine with key analogues:

Key Observations:

- Substituent Effects: The phenyl group in 3-chloro-N-phenylpyrazin-2-amine increases molecular weight and lipophilicity compared to methyl or alkylamine substituents (e.g., 3-chloro-5-methylpyrazin-2-amine) .

- Hydrogen Bonding :

- Similar to 3-chloropyridin-2-amine (a pyridine analogue), the amine group in 3-chloro-N-phenylpyrazin-2-amine may form intermolecular hydrogen bonds, influencing crystallinity and solubility .

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for forming carbon-nitrogen bonds between aryl halides and amines. For 3-chloro-N-phenylpyrazin-2-amine, this method involves coupling 2,3-dichloropyrazine with aniline in the presence of a palladium catalyst.

Procedure :

A mixture of 2,3-dichloropyrazine (1.0 equiv), aniline (1.05 equiv), palladium acetate (0.025 equiv), triphenylphosphine (0.075 equiv), and sodium tert-butoxide (1.53 equiv) in toluene is heated at 100°C for 16 hours. The reaction proceeds via oxidative addition of the palladium catalyst to the 2-chloro position, followed by amine coordination and reductive elimination to yield the product.

Key Considerations :

-

Regioselectivity : The 2-position is preferentially substituted due to electronic and steric factors, leaving the 3-chloro group intact.

-

Yield : Analogous pyridine systems report yields up to 82% under optimized conditions.

Copper-Catalyzed Ullmann-Type Coupling

Traditional Ullmann Reaction

Copper catalysts enable coupling of aryl halides with amines under elevated temperatures. For 3-chloro-N-phenylpyrazin-2-amine, 2,3-dichloropyrazine reacts with aniline in the presence of copper(I) iodide and a diamine ligand.

Procedure :

2,3-Dichloropyrazine, aniline (1.2 equiv), CuI (0.1 equiv), and 1,10-phenanthroline (0.2 equiv) in dimethyl sulfoxide (DMSO) are heated at 120°C for 24 hours. The reaction achieves substitution at the 2-position via a radical intermediate mechanism.

Key Considerations :

-

Solvent Effects : Polar aprotic solvents like DMSO enhance copper catalyst activity.

-

Limitations : Higher temperatures may lead to side reactions, necessitating careful optimization.

Nucleophilic Aromatic Substitution (SNAr)

Thermal Activation

Pyrazine’s electron-deficient nature allows direct displacement of halides by amines under thermal conditions.

Procedure :

2,3-Dichloropyrazine and aniline (2.0 equiv) are refluxed in dimethylformamide (DMF) with potassium carbonate (2.0 equiv) at 150°C for 48 hours. The base deprotonates aniline, enhancing its nucleophilicity for attack at the 2-position.

Key Considerations :

-

Reactivity : The 2-chloro group is more reactive than the 3-position due to resonance stabilization of the transition state.

-

Yield : Typical yields range from 40–60%, lower than metal-catalyzed methods due to competing hydrolysis.

Ring Construction Approaches

Condensation of Diamines with Diketones

Pyrazine rings can be assembled from 1,2-diamines and 1,2-diketones, though introducing substituents requires pre-functionalized precursors.

Procedure :

3-Chloro-1,2-diamine and phenylglyoxal undergo condensation in acetic acid at 80°C, forming the pyrazine ring with inherent substituents.

Key Considerations :

-

Precursor Accessibility : Synthesis of 3-chloro-1,2-diamine adds synthetic steps, reducing overall efficiency.

-

Scope : Limited to symmetrical substrates, making asymmetric substitution challenging.

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-chloro-N-phenylpyrazin-2-amine, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via chlorination of pyrazin-2-amine derivatives using thionyl chloride (SOCl₂) under reflux. For example, highlights chlorination of 5-methylpyrazin-2(1H)-one with SOCl₂, yielding 3-chloro-5-methylpyrazin-2-amine. Adapting this method, substituting the methyl group with a phenylamine via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) could yield the target compound. Key parameters include solvent choice (e.g., dioxane), temperature control (80–120°C), and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography ensures high purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation of 3-chloro-N-phenylpyrazin-2-amine?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR analyze aromatic protons, amine protons, and chlorine-induced deshielding effects. For example, used NMR to confirm hybrid amide structures.

- X-ray Crystallography : Resolves bond lengths and angles, as demonstrated in for 3-chloropyridin-2-amine, which shares structural similarities.

- Mass Spectrometry : Confirms molecular weight (e.g., used HRMS for hybrid molecules).

Consistency across these methods ensures structural accuracy .

Q. How does the electronic environment of the pyrazine ring influence the reactivity of 3-chloro-N-phenylpyrazin-2-amine?

- Methodology : The electron-withdrawing chlorine at the 3-position activates the pyrazine ring for nucleophilic substitution. Computational studies (e.g., DFT calculations) can map electron density distributions. Experimental validation involves monitoring reactions with nucleophiles (e.g., amines or thiols) under varying pH and temperature conditions. highlights palladium-catalyzed amination as a viable pathway for similar chlorinated pyridines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for 3-chloro-N-phenylpyrazin-2-amine derivatives?

- Methodology : Discrepancies in chemical shifts may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Variable Temperature NMR : Identifies dynamic processes (e.g., amine proton exchange).

- Decoupling Experiments : Isolate overlapping signals.

- X-ray Validation : As in , crystallographic data provides unambiguous bond assignments. Cross-referencing with PubChem data () ensures consistency .

Q. What strategies optimize catalytic systems for cross-coupling reactions involving 3-chloro-N-phenylpyrazin-2-amine?

- Methodology : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos or BINAP enhance coupling efficiency. reports sodium tert-butoxide as a base for amination. Screen solvents (e.g., toluene vs. DMF) and temperatures (80–150°C) to maximize yield. Kinetic studies (e.g., GC-MS monitoring) identify rate-limiting steps .

Q. How can in vitro assays evaluate the bioactivity of 3-chloro-N-phenylpyrazin-2-amine in kinase inhibition studies?

- Methodology :

- Kinase Profiling : Use ATP-binding assays (e.g., ADP-Glo™) to test inhibition against kinases like CSNK1E ( ).

- Molecular Docking : Simulate interactions with kinase active sites (e.g., PyMOL or AutoDock). references docking studies for pyrimidine derivatives.

- Cellular Assays : Measure IC₅₀ values in cancer cell lines (e.g., MTT assay) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing biological activity data of 3-chloro-N-phenylpyrazin-2-amine analogs?

- Methodology :

- Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- SAR Studies : Apply multivariate analysis (e.g., PCA) to correlate substituent effects (e.g., chloro vs. methyl groups) with activity. emphasizes structural uniqueness in determining biological properties .

Q. How should researchers design stability studies for 3-chloro-N-phenylpyrazin-2-amine under varying storage conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.